molecular formula C9H13ClN2O2 B1516878 N-(5-(tert-Butyl)isoxazol-3-yl)-2-chloroacetamide CAS No. 55809-27-3

N-(5-(tert-Butyl)isoxazol-3-yl)-2-chloroacetamide

Cat. No. B1516878
CAS RN: 55809-27-3
M. Wt: 216.66 g/mol
InChI Key: MZAGTAPJCLVZHA-UHFFFAOYSA-N
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Description

“N-(5-(tert-Butyl)isoxazol-3-yl)-N’-phenylurea” is a chemical compound with the linear formula C13H15N3O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular weight of “N-(5-(tert-Butyl)isoxazol-3-yl)-N’-phenylurea” is 245.283 .


Physical And Chemical Properties Analysis

The linear formula of “N-(5-(tert-Butyl)isoxazol-3-yl)-N’-phenylurea” is C13H15N3O2 .

Scientific Research Applications

Catalysis and Polymer Synthesis

The synthesis and structural analysis of gold and silver-based initiators derived from N-tert-butyl-2-chloroacetamide for the ring-opening polymerization of L-lactide have been reported. These initiators facilitate the production of polylactide polymers under solvent-free conditions, demonstrating moderate to low molecular weight polymers with narrow molecular weight distributions (Ray et al., 2006).

Cyclopropanation Reactions

Research into the cyclopropanation of diazoacetamides catalyzed by chiral dirhodium(II) catalysts has shown that compounds derived from tert-butyl diazoacetamides can produce intramolecular cyclopropanation products with high enantioselectivity. This process is significant for the synthesis of cyclopropane-containing compounds, which are important in medicinal chemistry (Doyle et al., 1994).

Multicomponent Reactions for Heterocyclic Compounds

The rapid synthesis of diverse N-(tert-butyl)-2-(isoxazol-3-ylamino)-2-(aryl)acetamide derivatives via one-pot multicomponent reactions has been demonstrated. These compounds, characterized by various spectroscopic techniques and X-ray crystallography, underscore the utility of this approach in generating structurally complex molecules efficiently (Loubidi et al., 2020).

Antiviral Activities

The antiviral activities of 2-alkoxyimino-N-(2-isoxazolin-3-ylmethyl)acetamides against human influenza A virus have been evaluated, revealing strong antiviral activity for compounds with a tert-butyl substitution on the isoxazoline ring. This discovery opens avenues for the development of new antiviral agents (Kai et al., 2001).

Mechanism of Action

A study has shown that “N-(5-(tert-Butyl)isoxazol-3-yl)-N’-phenylurea” analogs can inhibit phosphorylation of FLT3 and induce apoptosis in a concentration-dependent manner .

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c1-9(2,3)6-4-7(12-14-6)11-8(13)5-10/h4H,5H2,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAGTAPJCLVZHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651097
Record name N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide

CAS RN

55809-27-3
Record name N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chloroacetic acid chloride (0.93 ml; II.42 mmol) is dropped slowly into a stirred solution of 5-t-Butyl-3-amino isoxazole (1.5 g; 7.67 mmol) in pyridine (1.09 ml; 13.49 mmol) and dichloromethane (20 ml), cooled to 0° C. Stirring is continued for 2 h at room temperature. The reaction mixture is diluted with dichloromethane, washed twice with 1N aqueous hydrochloric acid, twice with an aqueous solution of NaHCO3 and with water. The reaction mixture is then dried over Na2SO4, filtered and evaporated to yield 2.2 g (98%) brownish solid of 10.
Quantity
0.93 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.09 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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